molecular formula C9H7N5 B1529339 1-(2-aminophenyl)-1H-1,2,4-triazole-3-carbonitrile CAS No. 1283897-20-0

1-(2-aminophenyl)-1H-1,2,4-triazole-3-carbonitrile

Cat. No.: B1529339
CAS No.: 1283897-20-0
M. Wt: 185.19 g/mol
InChI Key: FXRQFZDHHMQDMJ-UHFFFAOYSA-N
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Description

1-(2-Aminophenyl)-1H-1,2,4-triazole-3-carbonitrile (CAS: 1283897-20-0) is a nitrogen-rich heterocyclic compound with the molecular formula C₉H₇N₅ and a molecular weight of 185.19 g/mol . Its structure comprises a 1,2,4-triazole core substituted with a carbonitrile group at position 3 and a 2-aminophenyl group at position 1. The ortho-aminophenyl substituent provides electron-donating properties and opportunities for hydrogen bonding, distinguishing it from other triazole derivatives .

Properties

IUPAC Name

1-(2-aminophenyl)-1,2,4-triazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5/c10-5-9-12-6-14(13-9)8-4-2-1-3-7(8)11/h1-4,6H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRQFZDHHMQDMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)N2C=NC(=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials

Cyclization Reaction

  • Condensation and cyclization of the amidine or hydrazine derivative with nitrile-containing electrophiles under acidic or basic conditions to form the 1,2,4-triazole ring.

  • Use of oxidative cyclization catalyzed by copper salts (e.g., CuCl2) in solvents like DMF with bases such as K3PO4 and oxygen as oxidant, facilitating ring closure and incorporation of substituents. (Huang et al., 2015)

Reaction Conditions

  • Typical reaction temperatures range from ambient to reflux conditions depending on solvent and catalyst.

  • Solvents such as DMF, ethanol, or mixtures with water are commonly used.

  • Catalysts include copper salts (CuCl2) or iodine-based systems for metal-free synthesis.

Purification

  • The crude product is purified by filtration, recrystallization, or chromatography to isolate the target compound.

Representative Synthetic Route (Adapted)

Step Reagents and Conditions Description Yield (%)
1 2-Aminophenyl hydrazine + nitrile-containing acid derivative Condensation under acidic/basic conditions to form hydrazone intermediate 75-85
2 Copper(II) chloride, K3PO4, DMF, O2 atmosphere, 80-100°C Oxidative cyclization to form 1,2,4-triazole ring with carbonitrile at 3-position 80-90
3 Work-up: filtration, recrystallization Isolation of pure this compound

Note: The yields are indicative based on similar triazole syntheses reported in literature.

Mechanistic Insights

  • The reaction proceeds via nucleophilic attack of the nitrogen atoms in amidine/hydrazine on the nitrile carbon, followed by cyclization and oxidation to form the triazole ring.

  • The copper catalyst facilitates electron transfer and oxidation steps, enhancing cyclization efficiency.

  • The amino group on the phenyl ring remains intact, allowing for further functionalization if desired.

Summary of Key Literature Findings

Reference Method Highlights Advantages Limitations
Castanedo et al., 2011 One-pot amidine-amide cyclization High regioselectivity, up to 90% yield, functional group tolerance Requires specific amidine substrates
Huang et al., 2015 CuCl2-promoted oxidative cyclization in DMF Efficient, mild conditions, 85% yield Use of copper catalyst and oxygen atmosphere
Patent CN111471028A Synthesis of 1,2,4-triazole derivatives via formamidine and formic acid under reflux Scalable, uses common reagents Details specific to formic acid derivatives, may require adaptation

Chemical Reactions Analysis

Types of Reactions: 1-(2-aminophenyl)-1H-1,2,4-triazole-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of triazole can effectively combat both Gram-positive and Gram-negative bacteria. Specifically, the compound was tested against pathogens such as Vibrio cholerae and Bacillus subtilis, showing a minimum inhibitory concentration (MIC) of 59.5 µg/ml .

Case Study:
In a study published in the Royal Society Open Science, researchers synthesized a related triazole compound and evaluated its antimicrobial efficacy using agar diffusion tests and liquid culture assays. The findings highlighted the importance of functional groups in enhancing antimicrobial activity, suggesting that further modifications to the triazole structure could lead to more potent derivatives .

Agricultural Applications

Fungicidal Properties:
Triazoles are widely recognized for their fungicidal properties. The incorporation of the 1-(2-aminophenyl) group may enhance the efficacy of triazole-based fungicides. Research has shown that compounds with similar structures can inhibit fungal growth by disrupting cell membrane integrity.

Case Study:
A study focused on the synthesis of triazole derivatives indicated their potential as fungicides against various plant pathogens. The results showed that these compounds could significantly reduce fungal infections in crops, making them valuable in agricultural settings .

Material Science

Polymer Chemistry:
The unique properties of 1-(2-aminophenyl)-1H-1,2,4-triazole-3-carbonitrile make it a candidate for developing advanced materials. Its ability to act as a building block in polymer synthesis can lead to materials with enhanced thermal stability and mechanical strength.

Case Study:
Research into polymer composites incorporating triazole compounds has revealed improved properties such as increased resistance to degradation and enhanced mechanical performance. This suggests potential applications in industries requiring durable materials .

Mechanism of Action

The mechanism of action of 1-(2-aminophenyl)-1H-1,2,4-triazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 1-(2-aminophenyl)-1H-1,2,4-triazole-3-carbonitrile and related compounds:

Compound Name Molecular Formula Key Substituents Melting Point (°C) Yield (%) Notable Properties/Applications Reference
This compound C₉H₇N₅ 2-aminophenyl, carbonitrile N/A N/A Hydrogen bonding potential, drug intermediate
1H-1,2,4-Triazole-3-carboxamide (4) C₃H₄N₄O Carboxamide 224–228 85 Higher crystallinity, pharmaceutical use
1H-1,2,4-Triazole-3-carbonitrile (6) C₃H₂N₄ Carbonitrile 186–188 68 Simpler structure, lower molecular weight
1-Isopropyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carbonitrile C₁₅H₁₄N₆ Isopropyl, phenyl-triazole 134.6–136.8 90 Hybrid pyrazole-triazole, click chemistry synthesis
1-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-3-carbonitrile C₇H₃ClN₆ Chloropyridazinyl N/A N/A Halogenated heterocycle, agrochemical potential
1-(2-Aminoethyl)-1H-1,2,4-triazole-3-carbonitrile hydrochloride C₅H₈ClN₅ Aminoethyl, hydrochloride salt N/A N/A Enhanced solubility for drug delivery

Structural and Electronic Differences

  • Substituent Effects: The 2-aminophenyl group in the target compound provides electron-donating effects and hydrogen-bonding capability, unlike nitro- or halogen-substituted analogs (e.g., 1-(6-chloropyridazin-3-yl)-1H-1,2,4-triazole-3-carbonitrile), which are electron-withdrawing .

Physicochemical and Application-Based Differences

  • Melting Points : Triazole-carboxamide (224–228°C) and triazole-carbonitrile (186–188°C) show higher thermal stability than pyrazole-triazole hybrids (134.6–136.8°C), likely due to stronger intermolecular forces .
  • Pharmaceutical Potential: The target compound’s aminophenyl group aligns with intermediates in letrozole synthesis (), suggesting utility in anticancer agents. In contrast, halogenated analogs () are more suited to agrochemicals .

Research Findings and Trends

  • Energetic Materials: Tricyclic triazoles like ATDT () exhibit high nitrogen content for energetic applications, whereas the target compound’s aminophenyl group may prioritize stability over detonation performance .
  • Biological Activity : Carbonitrile-containing triazoles (e.g., CT2 in ) show selective enzyme inhibition, suggesting the target compound could be optimized for similar mechanisms .

Biological Activity

1-(2-Aminophenyl)-1H-1,2,4-triazole-3-carbonitrile is a compound that belongs to the triazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its anticancer properties, antiangiogenic effects, and potential applications in treating various diseases.

The chemical formula for this compound is C9H7N5C_9H_7N_5 with a molecular weight of 185.19 g/mol. The compound features a triazole ring and a carbonitrile group, which contribute to its biological activity.

PropertyValue
Chemical FormulaC9H7N5
Molecular Weight185.19 g/mol
IUPAC NameThis compound
AppearancePowder

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-triazole scaffold. Research has demonstrated that derivatives of 3-amino-1,2,4-triazole exhibit significant antiproliferative effects against various cancer cell lines. For instance, one study evaluated the activity of several triazole derivatives against a panel of cancer cell lines using the XTT assay and found promising results indicating potential as anticancer agents .

Case Study: Anticancer Evaluation

A specific study synthesized several derivatives of 3-amino-1,2,4-triazole and assessed their activity against cancer cell lines. The results indicated that compounds with a 3-bromophenylamino moiety showed enhanced efficacy in inhibiting cancer cell proliferation compared to other structural variations. These findings suggest that modifications to the triazole structure can significantly impact its biological activity .

Antiangiogenic Properties

In addition to anticancer effects, this compound has been identified as possessing antiangiogenic properties. Angiogenesis is crucial for tumor growth and metastasis; thus, compounds that inhibit this process can be valuable in cancer therapy. The dual activity of inhibiting both tumor proliferation and angiogenesis positions this compound as a promising candidate for further development in anticancer drug design .

The mechanism by which this compound exerts its biological effects is believed to involve several pathways:

  • Inhibition of NF-κB : Some triazole derivatives have been shown to inhibit NF-κB signaling pathways, which are often activated in cancer cells .
  • Induction of Apoptosis : Compounds in this class may promote apoptosis through increased production of reactive oxygen species (ROS), leading to cellular stress and death .

Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerSignificant inhibition of cancer cell proliferation across multiple cell lines
AntiangiogenicInhibition of new blood vessel formation essential for tumor growth
MechanismInvolves NF-κB inhibition and apoptosis induction through ROS production

Q & A

Q. What are the common synthetic routes for 1-(2-aminophenyl)-1H-1,2,4-triazole-3-carbonitrile, and how are reaction conditions optimized?

The synthesis typically involves multi-step alkylation or cyclization reactions. Key steps include:

  • Core triazole formation : Reacting sodium salts of triazole derivatives with halogenated precursors (e.g., chloroacetone) under reflux in solvents like acetonitrile (yield ~95%) .
  • Substituent introduction : Microwave-assisted synthesis in ethanol or dimethyl sulfoxide (DMSO) enhances reaction rates and yields by improving energy transfer .
  • Optimization strategies : Adjusting solvent polarity (e.g., DMSO for better solubility of intermediates) and temperature (reflux vs. room temperature) to control regioselectivity. Stepwise purification (e.g., filtration, recrystallization) ensures high purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how do they confirm structural integrity?

  • NMR spectroscopy : 1H^1\text{H} and 13C^13\text{C} NMR identify proton environments and carbon frameworks, particularly the aminophenyl and triazole moieties. For example, singlet peaks at δ 8.77 ppm (triazole-H) confirm core structure .
  • IR spectroscopy : Bands near 2200 cm1^{-1} verify the carbonitrile group, while N-H stretches (~3400 cm1^{-1}) confirm the amine .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., 252.68 g/mol) and fragmentation patterns .

Q. What preliminary biological activities have been reported for this compound?

Triazole derivatives exhibit:

  • Antimicrobial activity : Inhibition of Staphylococcus aureus and Klebsiella pneumoniae via membrane disruption or enzyme inhibition (MIC values <10 µg/mL) .
  • Anticancer potential : Interaction with topoisomerase II, disrupting DNA replication in trypanosome models .
  • Mechanistic insights : Docking studies (e.g., using BIOVIA/Discovery Studio) predict binding affinities to biological targets like kinases .

Advanced Research Questions

Q. How can crystallographic analysis resolve structural ambiguities in this compound?

  • Software tools : SHELX for small-molecule refinement and ORTEP-III for graphical representation of electron density maps. SHELXL handles high-resolution data, while SHELXD assists in solving twinned structures .
  • Challenges : Low crystal quality due to flexible substituents. Mitigation includes slow evaporation crystallization (e.g., using DMF/water mixtures) and cryocooling during X-ray diffraction .

Q. How should researchers address discrepancies in reported biological activity data?

  • Controlled replication : Standardize assay conditions (e.g., pH, incubation time) to minimize variability. For example, antimicrobial tests should use the same bacterial strains and growth media .
  • Computational validation : Molecular docking (e.g., PyRx) correlates observed bioactivity with binding energies to targets like topoisomerase II. Discrepancies may arise from differences in protein conformers or solvent models .

Q. How does the aminophenyl substituent influence reactivity compared to other groups (e.g., chlorothiophene)?

  • Electronic effects : The electron-donating amine group enhances nucleophilic substitution at the triazole ring, unlike electron-withdrawing chlorothiophene moieties .
  • Steric impact : The planar aminophenyl group allows π-stacking interactions in enzyme active sites, increasing binding affinity compared to bulkier substituents .

Q. What strategies improve synthetic yields of this compound?

  • Catalyst use : Heterogeneous copper catalysts in microwave-assisted reactions reduce side products (e.g., azide byproducts) .
  • Stepwise protocols : Multi-step alkylation (e.g., LDA-mediated lithiation followed by chloromethylation) achieves >90% yield with minimal purification .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-aminophenyl)-1H-1,2,4-triazole-3-carbonitrile
Reactant of Route 2
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1-(2-aminophenyl)-1H-1,2,4-triazole-3-carbonitrile

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